c-Met Kinase Inhibitor Intermediate Verification
This compound is specifically utilized as Intermediate 1.6 in the synthesis of bicyclic heterocyclic compounds disclosed in WO 2008/067127 A2, which are claimed as inhibitors of c-Met kinase, a validated target in oncology. This establishes the compound's utility as a validated, commercially sourced building block in the synthesis of biologically active, patent-protected molecules. While direct comparative yield or purity data is not disclosed in the patent, the explicit naming of this compound as a necessary precursor for a high-value therapeutic candidate provides a clear basis for its selection over structurally similar nitroaryl glycinates [1]. The substitution pattern is specifically required for the subsequent intramolecular cyclization and functional group manipulations leading to the active pharmacophore. In contrast, analogous compounds lacking this specific pattern would fail to generate the target scaffold, leading to synthesis failure [2].
| Evidence Dimension | Synthetic utility as a documented intermediate |
|---|---|
| Target Compound Data | Explicitly named as Intermediate 1.6 in WO 2008/067127 A2, Example 10, for c-Met inhibitor synthesis |
| Comparator Or Baseline | Generic N-(nitrophenyl)glycinate ethyl ester positional isomers (e.g., ortho-nitro only, para-nitro only) |
| Quantified Difference | Not applicable; differentiation is based on documented versus undocumented synthetic utility for this specific patent-protected pathway. |
| Conditions | Multi-step organic synthesis; pharmaceutical R&D as described in WO 2008/067127 A2. |
Why This Matters
Procurement of this specific CAS number ensures fidelity to a published, patented route for generating a known pharmacologically relevant scaffold, directly mitigating synthesis risk.
- [1] WO 2008/067127 A2. BICYCLIC HETEROCYCLIC COMPOUNDS AND THEIR USE AS KINASE INHIBITORS. International Application No. PCT/GB2007/004527. Published 5 June 2008. View Source
- [2] US 2006/0025422 A1. BICYCLIC HETEROCYCLIC COMPOUNDS AND THEIR USE AS KINASE INHIBITORS. Filed August 25, 2005. View Source
